(4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone
Overview
Description
(4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone is a compound that features a piperidine ring substituted with a hydroxy group and a thiophene ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone typically involves the reaction of 4-hydroxy-piperidine with thiophene-3-carboxylic acid or its derivatives. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanone linkage .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as palladium or rhodium can also be employed to improve the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, thiophenes, and methanones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-piperidine: A simpler analog with similar reactivity but lacking the thiophene ring.
Thiophene-3-carboxylic acid: Contains the thiophene ring but lacks the piperidine moiety.
Piperidine derivatives: Various substituted piperidines with different functional groups.
Uniqueness
(4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone is unique due to the combination of the piperidine and thiophene rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-hydroxypiperidin-1-yl)-thiophen-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-9-1-4-11(5-2-9)10(13)8-3-6-14-7-8/h3,6-7,9,12H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCYFBOEACMYOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656008 | |
Record name | (4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916791-28-1 | |
Record name | (4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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